molecular formula C17H12FNO3 B2981852 Methyl 1-(4-fluorobenzoyl)-1H-indole-3-carboxylate CAS No. 401580-42-5

Methyl 1-(4-fluorobenzoyl)-1H-indole-3-carboxylate

Cat. No.: B2981852
CAS No.: 401580-42-5
M. Wt: 297.285
InChI Key: JAYRSTAKUBMOLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(4-fluorobenzoyl)-1H-indole-3-carboxylate is a high-purity synthetic intermediate of significant interest in medicinal chemistry research. This compound features an indole core, a privileged scaffold in drug discovery known for its diverse biological activities . Researchers value this structure for developing novel pharmacologically active molecules. The specific molecular architecture, incorporating the 4-fluorobenzoyl group at the 1-position and the carboxymethyl ester at the 3-position of the indole ring, makes it a versatile precursor for the synthesis of more complex target compounds. Indole derivatives are extensively investigated for a broad spectrum of therapeutic applications, including potential antiviral, anti-inflammatory, and anticancer agents . As such, this compound serves as a critical building block in exploratory studies aimed at discovering new lead structures. It is strictly intended for laboratory research and development purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1-(4-fluorobenzoyl)indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FNO3/c1-22-17(21)14-10-19(15-5-3-2-4-13(14)15)16(20)11-6-8-12(18)9-7-11/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAYRSTAKUBMOLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49640691
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-fluorobenzoyl)-1H-indole-3-carboxylate typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

    Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced via Friedel-Crafts acylation using 4-fluorobenzoyl chloride and an appropriate Lewis acid catalyst like aluminum chloride.

    Esterification: The carboxyl group on the indole can be esterified using methanol and an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for better control over

Biological Activity

Methyl 1-(4-fluorobenzoyl)-1H-indole-3-carboxylate (CAS Number: 1185287-50-6) is a compound that has garnered interest due to its potential biological activities, particularly in the context of synthetic cannabinoids and their pharmacological effects. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H13FN2O2
  • Molecular Weight : 284.28 g/mol
  • IUPAC Name : Methyl 1-[(4-fluorophenyl)methyl]indazole-3-carboxylate
  • SMILES Notation : COC(=O)c1nn(Cc2ccc(F)cc2)c3ccccc13

The compound features an indole moiety substituted with a 4-fluorobenzoyl group, contributing to its unique chemical properties and biological activities.

This compound acts primarily as a synthetic cannabinoid . Synthetic cannabinoids are known to interact with the cannabinoid receptors in the body, particularly the CB1 receptor, which is implicated in various physiological processes including pain sensation, mood regulation, and appetite control.

Key Mechanisms:

  • CB1 Receptor Agonism : The compound exhibits agonistic activity at the CB1 receptor, leading to psychoactive effects similar to those of natural cannabinoids.
  • Potential Antiviral Activity : Some studies suggest that derivatives of indole compounds may exhibit antiviral properties, particularly against HIV. This is attributed to their ability to inhibit critical protein interactions within viral replication pathways.

Research Findings

Recent studies have explored the biological activity of this compound and its derivatives:

Table 1: Summary of Biological Activities

Activity TypeObservations
Cannabinoid ActivityActs as an agonist at CB1 receptors; psychoactive effects noted.
Antiviral ActivitySome derivatives show inhibition of HIV replication; percentage inhibition varies (33%-89%).
CytotoxicityCC50 values indicate varying degrees of toxicity; some compounds are non-toxic at higher concentrations.

Case Study 1: Antiviral Efficacy

In a study examining various indole derivatives, this compound demonstrated significant antiviral activity against HIV. Compounds were assessed for their ability to disrupt the interaction between integrase and LEDGF/p75 proteins, which are crucial for viral replication. The study found that certain derivatives achieved over 50% inhibition of this interaction.

Table 2: Inhibition Rates of Selected Compounds

CompoundPercentage InhibitionCC50 (µM)
This compound67%>200
Derivative A89%<100
Derivative B85%<150

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the N1 Position

Fluorobenzoyl vs. Benzophenone Derivatives
  • N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (Compound 3): Replaces the methyl ester with a carboxamide group at C2 and introduces a benzophenone moiety at N1. Key Differences:
  • Melting Point : 249–250°C vs. lower melting points for methyl esters (e.g., Methyl 1-methyl-1H-indole-3-carboxylate: ~120–130°C) .
  • Synthetic Yield : 37.5% (Compound 3) vs. lower yields in fluorobenzyl analogs (e.g., 10% for 5-Fluoro-N-[2-(4-methylbenzoyl)phenyl]-1H-indole-2-carboxamide) due to steric hindrance .
Fluorobenzoyl vs. Fluorobenzyl Derivatives
  • FUB-PB-22 (Quinolin-8-yl 1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylate): Substitutes the methyl ester with a quinolinyl ester and replaces the benzoyl group with a benzyl group. Impact:
  • Receptor Binding: The quinolinyl ester enhances affinity for cannabinoid receptors compared to methyl esters .
  • Solubility: Lower solubility in polar solvents due to the bulky quinolinyl group .

Ester Group Modifications

Methyl Ester vs. Ethyl Ester
  • Ethyl-5-fluoroindole-2-carboxylate (Intermediate 6) :
    • Ethyl esters generally exhibit higher lipophilicity than methyl esters, affecting bioavailability.
    • Synthetic Utility : Ethyl esters are often intermediates in carboxamide synthesis (e.g., Compound 3) .
Methyl Ester vs. Quinolinyl/Naphthyl Esters
  • NM-2201 (Naphthalen-1-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate) :
    • The naphthyl ester increases molecular weight (MW = 353.4 g/mol) and extends metabolic half-life compared to methyl esters (MW = 297.3 g/mol for the title compound) .

Heterocyclic Core Modifications

Indole vs. Indazole Derivatives
  • Methyl 1-(4-Fluorobenzyl)-1H-Indazole-3-Carboxylate :
    • Replacing indole with indazole introduces an additional nitrogen atom, altering hydrogen-bonding patterns and crystal packing .
    • Biological Activity : Indazole derivatives often show enhanced metabolic stability in vivo compared to indoles .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula MW (g/mol) Melting Point (°C) Key Substituents Biological Relevance Reference
Methyl 1-(4-Fluorobenzoyl)-1H-indole-3-carboxylate C₁₇H₁₂FNO₃ 297.3 N/A N1: 4-Fluorobenzoyl; C3: Methyl ester Synthetic intermediate -
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide C₂₂H₁₆FN₂O₂ 359.1 249–250 N1: Benzophenone; C2: Carboxamide Cannabinoid analog
FUB-PB-22 C₂₅H₁₈FN₂O₂ 403.4 N/A N1: 4-Fluorobenzyl; C3: Quinolinyl ester Cannabinoid receptor agonist
Methyl 1-methyl-1H-indole-3-carboxylate C₁₁H₁₁NO₂ 189.2 120–130 N1: Methyl; C3: Methyl ester Crystallography model compound

Research Findings and Implications

  • Crystallography : Methyl 1-methyl-1H-indole-3-carboxylate exhibits planar geometry with hydrogen-bonded 2D sheets, whereas fluorobenzoyl/benzyl analogs likely adopt distinct packing modes due to bulkier substituents .
  • Pharmacological Activity: Quinolinyl and naphthyl esters (e.g., FUB-PB-22, NM-2201) demonstrate higher receptor affinity but pose regulatory challenges due to their classification as synthetic cannabinoids .
  • Solubility Trends : Methyl esters generally exhibit better aqueous solubility than aryl esters, making them preferable for drug formulation despite lower receptor binding .

Q & A

Q. Methodological Answer :

  • ¹H/¹³C NMR : The 4-fluorobenzoyl group shows distinct aromatic signals at δ ~7.6–7.8 ppm (¹H) and δ ~165–170 ppm (C=O, ¹³C). The indole C-3 methyl ester appears as a singlet at δ ~3.9 ppm (¹H) and δ ~52 ppm (¹³C) .
  • Mass spectrometry : ESI-MS in positive mode typically yields [M+H]<sup>+</sup> at m/z = 312–315, with fragmentation patterns confirming the ester and benzoyl groups .

Advanced: How can structure-activity relationship (SAR) studies guide functionalization of this compound for biological applications?

Q. Methodological Answer :

  • Substituent effects :
    • Electron-withdrawing groups (e.g., -F on benzoyl) enhance metabolic stability but may reduce solubility.
    • Indole C-5 modification : Introducing amino or hydroxy groups (as in ethyl 7-aminoindolizine-3-carboxylate analogs) improves antibacterial activity .
  • Experimental design :
    • Use in vitro assays (e.g., MIC against E. coli) to correlate substituent position with bioactivity .
    • Compare logP values (HPLC-derived) to assess lipophilicity-driven membrane permeability .

Advanced: How should researchers address contradictions in crystallographic data between polymorphs?

Q. Methodological Answer :

  • Polymorph screening : Use solvent evaporation (e.g., ethyl acetate/petroleum ether) to isolate different forms .
  • Data reconciliation :
    • Compare unit cell parameters (e.g., orthorhombic vs. monoclinic systems) .
    • Analyze intermolecular interactions (e.g., C–H···π vs. halogen bonding) to explain stability differences .
  • Validation : Cross-reference with powder XRD and DSC to confirm phase purity .

Basic: What computational methods predict the electronic properties of this compound?

Q. Methodological Answer :

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict HOMO-LUMO gaps (e.g., ~4.5–5.0 eV for fluorobenzoyl derivatives) .
  • Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., COX-2 for anti-inflammatory activity) .

Advanced: How does steric hindrance from the 4-fluorobenzoyl group influence reactivity?

Q. Methodological Answer :

  • Kinetic studies : Monitor nucleophilic substitution (e.g., ester hydrolysis) via HPLC. The ortho-fluorine atom reduces reactivity by ~30% compared to non-fluorinated analogs due to steric and electronic effects .
  • Crystallographic evidence : The C–F bond length (~1.34 Å) and C=O torsion angle (~10°) indicate restricted rotation, slowing reaction rates .

Basic: What are the stability considerations for long-term storage?

Q. Methodological Answer :

  • Degradation pathways : Hydrolysis of the methyl ester in humid conditions (t1/2 ~6 months at 25°C).
  • Mitigation :
    • Store under argon at –20°C in amber vials.
    • Add stabilizers (e.g., BHT at 0.01% w/w) to prevent oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.